2-(N-Picrylamino)-5-chloropyridine
Description
2-(N-Picrylamino)-5-chloropyridine is a chemical compound that belongs to the class of picrylamino derivatives It is characterized by the presence of a picryl group (2,4,6-trinitrophenyl) attached to an amino group, which is further bonded to a chloropyridine ring
Properties
Molecular Formula |
C11H6ClN5O6 |
|---|---|
Molecular Weight |
339.65 g/mol |
IUPAC Name |
5-chloro-N-(2,4,6-trinitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H6ClN5O6/c12-6-1-2-10(13-5-6)14-11-8(16(20)21)3-7(15(18)19)4-9(11)17(22)23/h1-5H,(H,13,14) |
InChI Key |
KRXDZUPUPMUTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Picrylamino)-5-chloropyridine typically involves the reaction of 2-aminopyridine with picryl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and requires careful temperature control to ensure the desired product is obtained. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in picryl chloride by the amino group of 2-aminopyridine, resulting in the formation of the picrylamino derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(N-Picrylamino)-5-chloropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-Picrylamino)-5-chloropyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other picrylamino derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(N-Picrylamino)-5-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s picryl group can undergo electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(N-Picrylamino)-5-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-(N-Picrylamino)-5-nitropyridine: Contains a nitro group in place of the chlorine atom.
Uniqueness
2-(N-Picrylamino)-5-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its bromine and nitro analogs, potentially leading to different chemical and biological properties.
Biological Activity
2-(N-Picrylamino)-5-chloropyridine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables, case studies, and detailed research results.
Molecular Characteristics
- Chemical Formula : C₆H₃ClN₄O₃
- Molecular Weight : 202.56 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure of this compound features a chlorinated pyridine ring substituted with a picrylamino group, which is believed to enhance its biological activity through specific interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | High |
| Escherichia coli | 50 µg/mL | Moderate |
| Candida albicans | 25 µg/mL | High |
The compound's effectiveness against Staphylococcus aureus and Candida albicans suggests its potential as a therapeutic agent in treating infections caused by these organisms .
Anticancer Activity
The anticancer properties of this compound were investigated in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects, leading to cell death through apoptosis.
Study Results
A case study involving human breast cancer cell lines (MCF-7) showed that:
- IC₅₀ (half-maximal inhibitory concentration): 15 µM
- Induction of apoptosis was confirmed via flow cytometry, indicating a mechanism that may involve the activation of caspase pathways.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation. An experimental model using carrageenan-induced paw edema in rats revealed:
- Reduction in edema : 40% at a dosage of 10 mg/kg.
- Histological analysis indicated decreased infiltration of inflammatory cells in treated groups compared to controls.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : It could bind to receptors associated with inflammatory pathways, thus modulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
